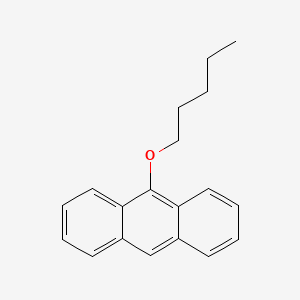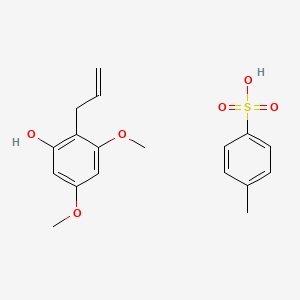
3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid is a complex organic compound that combines the structural features of phenols and sulfonic acids. This compound is characterized by the presence of methoxy groups, a prop-2-enyl group, and a sulfonic acid group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of 3,5-dimethoxyphenol with prop-2-enyl bromide under basic conditions to introduce the prop-2-enyl group. This is followed by sulfonation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or alkylated derivatives
Aplicaciones Científicas De Investigación
3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the sulfonic acid group can enhance solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethoxyphenol: Lacks the prop-2-enyl and sulfonic acid groups, resulting in different reactivity and applications.
2-Prop-2-enylphenol: Lacks the methoxy and sulfonic acid groups, leading to distinct chemical properties.
4-Methylbenzenesulfonic acid: Lacks the phenolic and prop-2-enyl groups, affecting its reactivity and uses.
Uniqueness
3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid is unique due to the combination of methoxy, prop-2-enyl, and sulfonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
110561-18-7 |
|---|---|
Fórmula molecular |
C18H22O6S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
3,5-dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H14O3.C7H8O3S/c1-4-5-9-10(12)6-8(13-2)7-11(9)14-3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7,12H,1,5H2,2-3H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
HYFZFDVAYKETQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC(=C(C(=C1)OC)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


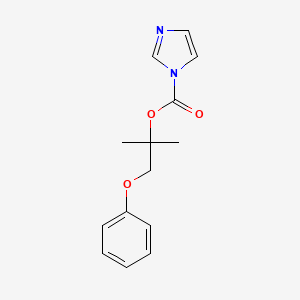
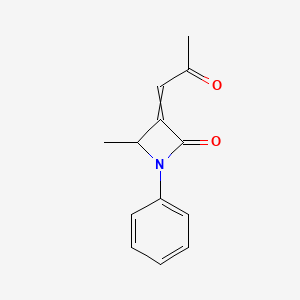
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)

methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)

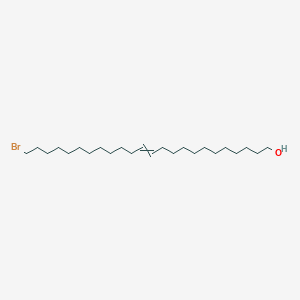

![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
